molecular formula C27H22O18 B190828 Corilagin CAS No. 23094-69-1

Corilagin

Katalognummer: B190828
CAS-Nummer: 23094-69-1
Molekulargewicht: 634.5 g/mol
InChI-Schlüssel: TUSDEZXZIZRFGC-XIGLUPEJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Corilagin, a gallotannin identified in several plants, has been found to interact with various targets in the body. It has been shown to bind with plasma serum proteins like human serum albumin (HSA) and α-1-acid glycoprotein (AGP) under physiological conditions . It also targets the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome, which significantly influences atherosclerotic progression . Furthermore, it has been found to interact with key proteins in the MAPK signaling pathway .

Mode of Action

This compound’s interaction with its targets leads to various changes in the body. For instance, it has been found to cause an increase in the inhibition growth of inflamed macrophages in a concentration-dependent manner . It also inhibits the activation of both the canonical Smad and non-canonical extracellular-signal-regulated kinase/Akt (protein kinase B) pathways . Furthermore, it effectively inhibits NLRP3 inflammasome activation, consequently diminishing inflammation, macrophage polarization, and pyroptosis .

Biochemical Pathways

This compound affects various biochemical pathways. It has been found to downregulate the LOX-1/MyD88/NF-κB pathway, which is associated with antiatherosclerotic effects . It also modulates the TOLL-like receptor signaling pathway and the MAPK signaling pathway .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to prompt cell cycle arrest at the G2/M phase and augment apoptosis . It also induces apoptosis and autophagic cell death depending on the production of intracellular reactive oxygen species in breast cancer cell lines . Furthermore, it suppresses cholangiocarcinoma growth and downregulates the expression of Notch1 and mammalian target of rapamycin .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharides and oxidized low-density lipoprotein can affect the anti-inflammatory effect of this compound . .

Safety and Hazards

Corilagin should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

Corilagin has shown potential as an antioxidant in reducing GA dependent on NLRP3 . It could be as effective for RBD/E484K but less effective for the RBD/N501Y and RBD/E484K-N501Y mutants . These discoveries lay the groundwork for future investigations on medications for arthritis, offering fresh approaches for the clinical identification and treatment of this condition .

Biochemische Analyse

Biochemical Properties

Corilagin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein complex that plays a key role in regulating the immune response to infection . Additionally, this compound interacts with myeloid differentiation factor 88 (MyD88) and lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1), modulating their expression and activity . These interactions contribute to this compound’s anti-inflammatory and antiatherosclerotic effects.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound inhibits the proliferation and migration of vascular smooth muscle cells (VSMCs) induced by oxidized low-density lipoprotein (ox-LDL), thereby reducing the formation of foam cells and intimal thickening in the thoracic aorta . Additionally, this compound induces apoptosis and autophagic cell death in cancer cells by generating intracellular reactive oxygen species and blocking the activation of both the canonical Smad and non-canonical extracellular-signal-regulated kinase/Akt pathways .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to and inhibits the activity of NF-κB, reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor α (TNF-α) and monocyte chemoattractant protein-1 (MCP-1) . It also downregulates the expression of LOX-1 and MyD88, further contributing to its anti-inflammatory effects . In cancer cells, this compound induces apoptosis by altering the expression of procaspase-3, procaspase-8, procaspase-9, poly (ADP ribose) polymerase, and Bcl-2 Bax .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound maintains its stability and efficacy over extended periods, allowing for sustained anti-inflammatory and antiatherosclerotic effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing serum lipid levels and inhibiting the proliferation of VSMCs . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use. Studies have also reported threshold effects, where the efficacy of this compound plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences metabolic flux and metabolite levels, contributing to its therapeutic effects. For instance, this compound has been shown to modulate lipid metabolism by decreasing lipid deposition and maintaining the homeostasis of lipid metabolism . Additionally, this compound’s interaction with enzymes involved in oxidative stress pathways further enhances its antioxidant properties .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall efficacy. Studies have shown that this compound is efficiently taken up by cells and distributed to various tissues, allowing for its widespread therapeutic effects . The transport and distribution of this compound are crucial for its ability to exert its biological activities.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound has been shown to localize in the cytoplasm and nucleus, where it interacts with key signaling molecules and transcription factors . This subcellular localization is essential for this compound’s ability to modulate gene expression and cellular processes.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Corilagin kann unter Verwendung eines grünen Extraktions- und Reinigungsprozesses aus Pflanzen wie Phyllanthus hergestellt werden. Der Prozess beinhaltet das Mischen des Pflanzenmaterials mit einer wässrigen ionischen Flüssigkeit, wie z. B. 0,4 M [BMIm]Br, in einem Flüssig-Feststoff-Verhältnis von 10:1 und das Dispergieren des Gemisches durch Ultraschallbehandlung bei 50 °C für 15 Minuten. Das Gemisch wird dann einer makroporösen Harz D101 und präparativen Hochleistungsflüssigchromatographie (prep-HPLC) zur Trennung unterzogen, gefolgt von einer Wasserfällung, um eine hohe Reinheit zu erreichen .

Industrielle Produktionsverfahren

Ein industrielles Verfahren zur Extraktion und Reinigung von this compound beinhaltet die Unterwerfung von gewöhnlichem Leuchtblumenkraut unter Absorption durch makroporöses Harz, Desorption und Extraktion mit n-Butanol. Die konzentrierte Extraktionslösung wird dann unter Verwendung von überkritischem Kohlendioxidfluid und Gel-Säulenchromatographie weiter gereinigt, gefolgt von Umkristallisation, um this compound zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es hat eine inhibitorische Aktivität gegen das Wachstum zahlreicher Krebszellen gezeigt, indem es den Zellzyklus in der G2/M-Phase stoppt und die Apoptose verstärkt .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind reaktive Sauerstoffspezies (ROS)-Fänger und verschiedene Lösungsmittel wie Methanol, Ethanol und Aceton. Die Bedingungen beinhalten oft bestimmte Temperaturen und pH-Werte, um die Reaktionen zu optimieren .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, sind Ellagsäure und Gallussäure, die Unterschiede in der Bioverfügbarkeit und der Halbwertszeit im Vergleich zur Stammverbindung aufweisen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound entfaltet seine Wirkungen über verschiedene molekulare Ziele und Signalwege. Es blockiert die Aktivierung sowohl des kanonischen Smad- als auch des nicht-kanonischen extrazellulären Signal-regulierte Kinase/Akt (Proteinkinase B)-Signalwegs. Die potenzielle apoptotische Wirkung von this compound wird durch die veränderte Expression von Prokaspase-3, Prokaspase-8, Prokaspase-9, Poly(ADP-Ribose)polymerase und Bcl-2 Bax vermittelt . Bei nackten Mäusen unterdrückte this compound das Wachstum von Cholangiokarzinomen und senkte die Expression von Notch1 und dem Ziel von Rapamycin (mTOR) .

Analyse Chemischer Reaktionen

Types of Reactions

Corilagin undergoes various chemical reactions, including oxidation, reduction, and substitution. It has shown inhibitory activity against the growth of numerous cancer cells by prompting cell cycle arrest at the G2/M phase and augmented apoptosis .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include reactive oxygen species (ROS) scavengers and various solvents like methanol, ethanol, and acetone. The conditions often involve specific temperatures and pH levels to optimize the reactions .

Major Products Formed

The major products formed from the reactions involving this compound include ellagic acid and gallic acid, which exhibit differences in bioavailability and half-life compared to the parent compound .

Vergleich Mit ähnlichen Verbindungen

Corilagin ist einzigartig unter den Ellagitanninen aufgrund seiner spezifischen molekularen Struktur und seiner breiten Palette an biologischen Aktivitäten. Ähnliche Verbindungen sind:

    Ellagsäure: Ein weiteres Ellagitannin mit antioxidativen und krebshemmenden Eigenschaften.

    Gallussäure: Ein hydrolytisches Produkt von this compound mit Unterschieden in der Bioverfügbarkeit und der Halbwertszeit.

    Punicalagin: In Granatapfel enthalten, bekannt für seine antioxidativen und entzündungshemmenden Wirkungen.

Eigenschaften

IUPAC Name

[(1S,19R,21S,22R,23R)-6,7,8,11,12,13,22,23-octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-21-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(39)45-27-22(38)23-19(35)13(43-27)5-42-25(40)7-3-11(30)17(33)20(36)14(7)15-8(26(41)44-23)4-12(31)18(34)21(15)37/h1-4,13,19,22-23,27-38H,5H2/t13-,19-,22-,23+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSDEZXZIZRFGC-XIGLUPEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301104707
Record name β-D-Glucopyranose, cyclic 3,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301104707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2088321-44-0, 23094-69-1
Record name β-D-Glucopyranose, cyclic 3,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2088321-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranose, cyclic 3,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301104707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Corilagin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.